ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-5-9-7(3)10(12-8(9)4)11(13)14-6-2/h1,12H,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJNBQSTNRQMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356374 | |
| Record name | Ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52649-03-3 | |
| Record name | Ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the ethynyl and ester groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has shown promise in drug development, particularly in:
- Anti-Cancer Treatments: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through specific molecular interactions .
- Antimicrobial Activity: Research indicates potential efficacy against various microbial strains, making it a candidate for developing new antibiotics .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules. Its unique reactivity due to the ethynyl group allows for diverse functionalization opportunities .
Biochemical Studies
The biological activity of this compound is under investigation to understand its mechanisms of action:
- Interaction with Biological Targets: The compound's ethynyl and ester groups enhance solubility and bioavailability, influencing its interaction with cellular targets .
Case Study 1: Anti-Cancer Activity
A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties found that this compound exhibited notable activity against Gram-positive bacteria. The study highlighted the importance of structural modifications for enhancing efficacy .
Mechanism of Action
The mechanism of action of ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The ester group may also play a role in the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrole-2-carboxylate derivatives allows for comparative analysis of their physicochemical properties, reactivity, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrrole-2-Carboxylate Derivatives
Electronic and Reactivity Differences
Ethynyl vs. Acryloyl/Hydrazone Groups :
The ethynyl group in the target compound enhances electron-withdrawing effects and conjugation, which may increase acidity at the pyrrole NH position compared to acryloyl or hydrazone derivatives. Density functional theory (DFT) studies on similar compounds reveal that ethynyl substitution lowers the HOMO-LUMO gap (4.5–5.0 eV) compared to hydrazone derivatives (5.2–5.8 eV), suggesting greater reactivity .Thiazole vs. Nitro Substituents : Thiazole carbamoyl groups (as in ) introduce sulfur-based heterocyclic aromaticity, enhancing antimicrobial potency. In contrast, nitro groups (e.g., ) contribute to charge-transfer interactions and NLO activity.
Biological Activity
Ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of an ethynyl group and an ester functional group, contributes to its biological activity and makes it a candidate for drug development, particularly in anti-cancer and antimicrobial therapies.
Chemical Structure and Properties
The compound's molecular formula is , and its structure can be represented as follows:
The ethynyl group enhances the compound's reactivity, allowing for various functionalization opportunities that are valuable in organic synthesis. The ester group may improve solubility and bioavailability, which are crucial for biological applications.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity. The following sections detail its potential applications, mechanisms of action, and comparative analysis with similar compounds.
Potential Applications
- Anti-Cancer Activity : Research suggests that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM .
- Antimicrobial Properties : The compound is also being investigated for its antimicrobial effects. Preliminary findings indicate that it may interact with specific molecular targets within microbial cells, although detailed studies are required to elucidate these interactions.
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Cell Cycle Arrest : Studies have indicated that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This is often accompanied by an increase in pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic factors like Bcl-2 .
- Kinase Inhibition : Some research has focused on the compound's ability to inhibit tyrosine kinases involved in cancer progression. For example, certain derivatives have demonstrated potent inhibition against enzymes such as EGFR and VEGFR2 .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among related compounds:
| Compound Name | Key Differences | Potential Activity |
|---|---|---|
| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | Lacks the ethynyl group | Reduced reactivity |
| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Contains a formyl group | Different reactivity profile |
| Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | Features an acetyl group | Distinct chemical properties |
| Ethyl 4-nitro-1H-pyrrole-2-carboxylate | Contains a nitro group | Alters reactivity profile |
The presence of the ethynyl substituent in this compound enhances its reactivity compared to other derivatives lacking this feature. This unique structure allows for diverse functionalization opportunities.
Case Studies and Research Findings
Several studies have investigated the biological activities of related pyrrole derivatives. For instance:
- Cytotoxicity Studies : A study on pyrrolo[2,3-d]pyrimidine derivatives revealed significant cytotoxic effects against various cancer cell lines with IC50 values comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .
- In Vitro Assays : In vitro assays have demonstrated that certain derivatives can effectively inhibit key kinase enzymes involved in cancer progression, suggesting a promising avenue for therapeutic development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how is regioselectivity ensured?
- Methodological Answer : The compound is typically synthesized via functionalization of a pyrrole core. For example, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (a precursor) can undergo Sonogashira coupling to introduce the ethynyl group. Key steps include protecting the pyrrole NH group to prevent side reactions and using palladium catalysts for cross-coupling. Regioselectivity is controlled by steric and electronic effects of the methyl substituents at positions 3 and 5, which direct functionalization to position 4 .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Identify proton environments (e.g., ethynyl protons at δ ~2.5–3.5 ppm, methyl groups at δ ~2.1–2.3 ppm) and confirm substitution patterns.
- FT-IR : Validate ethynyl C≡C stretching (~2100–2260 cm⁻¹) and ester C=O (~1700 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- UV-Vis : Assess conjugation effects from the ethynyl group .
Q. How can researchers mitigate common side reactions during ethynyl group introduction?
- Methodological Answer : Side reactions like alkyne dimerization or over-functionalization are minimized by:
- Using anhydrous conditions and degassed solvents.
- Optimizing catalyst loading (e.g., Pd(PPh₃)₂Cl₂/CuI).
- Monitoring reaction progress via TLC or in situ spectroscopy .
Advanced Research Questions
Q. How do computational methods like DFT predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites (e.g., ethynyl group reactivity) and guide derivatization strategies. Basis set selection and solvent models (e.g., PCM) improve accuracy .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodological Answer :
- Step 1 : Cross-validate NMR/IR data with synthetic intermediates to rule out impurities.
- Step 2 : Re-optimize computational parameters (e.g., hybrid functionals like M06-2X for non-covalent interactions).
- Step 3 : Perform natural bond orbital (NBO) analysis to identify hyperconjugative effects that may shift experimental peaks .
Q. How does X-ray crystallography inform molecular conformation and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (e.g., ethynyl C≡C: ~1.18–1.22 Å), dihedral angles, and packing motifs. For example, methyl groups at positions 3 and 5 induce steric hindrance, flattening the pyrrole ring and promoting π-stacking. Hydrogen bonding between ester carbonyl and NH groups stabilizes crystal lattices .
Q. What experimental design principles optimize yield in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Screen reaction parameters (temperature, catalyst ratio) using factorial designs.
- In-line Analytics : Employ PAT (Process Analytical Technology) like ReactIR for real-time monitoring.
- Workflow Integration : Use computational reaction path searches (e.g., Gaussian 09) to predict intermediates and transition states .
Q. How are structure-activity relationship (SAR) studies conducted for derivatives with anti-tumor potential?
- Methodological Answer :
- Core Modifications : Introduce substituents (e.g., halogens, methoxy) at the ethynyl or methyl positions.
- Biological Assays : Test tubulin polymerization inhibition (IC50) and cytotoxicity (e.g., MTT assay on cancer cell lines).
- Computational Docking : Simulate binding to β-tubulin (PDB ID: 1SA0) using AutoDock Vina to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
